N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Description
N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a heterocyclic compound featuring a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a 3-fluorophenyl group at the N1 position and a pyridine-3-sulfonamide moiety.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-11-3-1-4-13(7-11)19-10-12(8-15(19)20)18-23(21,22)14-5-2-6-17-9-14/h1-7,9,12,18H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVICBEQSVACSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and can be performed in a single step . The reaction conditions often involve the use of a copper catalyst and an oxidizing agent to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, disrupting the synthesis of folic acid, which is essential for DNA synthesis and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine/Pyrrolidinone Derivatives
The compound shares structural similarities with pyrrolidine-based kinase inhibitors, such as the TRK inhibitor (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide . Key differences include:
- Substituents on Pyrrolidine: The TRK inhibitor features a difluorophenyl group and a pyrazolo-pyrimidine system, whereas the target compound has a monoflurophenyl group and a pyridine-sulfonamide. The 5-oxo group in the target may enhance hydrogen-bonding capacity compared to the non-oxidized pyrrolidine in the TRK inhibitor.
Sulfur-Containing Compounds
A structurally related compound, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, contains a sulfanyl (S) linkage . Comparatively:
- Electronic Effects : The sulfonamide group (SO₂NH) in the target compound is more electronegative than the sulfanyl group, which may influence electronic distribution and intermolecular interactions.
Pyridine Derivatives
The pyridine ring in the target compound differentiates it from other derivatives, such as N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide . Key contrasts include:
- Substituent Effects : The iodo and trifluoromethyl groups in the catalogued compound increase steric bulk and lipophilicity, whereas the sulfonamide in the target compound introduces polarity.
- Synthetic Utility : Pyridine-3-sulfonamide derivatives are often intermediates in drug synthesis, whereas heavily halogenated pyridines (e.g., iodo/trifluoromethyl) are typically used in cross-coupling reactions.
Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide (Fig. 1, ) shares a cyclic imide structure but differs significantly:
- Core Structure: Phthalimides are bicyclic (isoindole-1,3-dione), while the target compound is monocyclic (pyrrolidinone).
Structural and Functional Comparison Table
Research Implications and Limitations
- Biological Potential: The sulfonamide and fluorophenyl groups may confer kinase or protease inhibitory activity, warranting further study.
- Synthetic Challenges: The pyrrolidinone ring’s stereochemistry and the sulfonamide’s regioselectivity could complicate synthesis, necessitating optimized routes.
Note: Direct pharmacological or physicochemical data (e.g., IC₅₀, logP) are absent in the evidence, requiring extrapolation from structural analogs.
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring, a sulfonamide group, and a pyrrolidine moiety with a fluorinated phenyl substituent. Its structure can be represented as follows:
Synthesis typically involves multi-step reactions beginning with the formation of the pyrrolidine core followed by functionalization to introduce the sulfonamide and fluorophenyl groups.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives containing fluorine atoms have shown significant activity against viruses such as H5N1 and SARS-CoV-2.
Table 1: Antiviral Activity of Related Compounds
| Compound | Virus | IC50 (μM) | Inhibition (%) at 0.5 μmol/μL |
|---|---|---|---|
| 8h | H5N1 | 3.669 | 93 |
| 8f | SARS-CoV-2 | 544.6 | 88 |
| 8g | H5N1 | 240.6 | 67 |
These findings suggest that the presence of fluorine enhances the biological activity against these viral strains, making it a critical component in the design of antiviral agents.
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Viral Proteases : The compound acts as an inhibitor of viral proteases, crucial for viral replication.
- Virucidal Effects : It exhibits virucidal properties at different stages of viral infection, effectively reducing viral load.
- Binding Interactions : Molecular docking studies indicate strong binding affinities to target proteins, suggesting that structural modifications can enhance efficacy.
Case Studies
A notable study evaluated the activity of various sulfonamide derivatives against multiple viral strains. The results demonstrated that compounds with similar structural features to this compound exhibited varying degrees of antiviral activity.
Case Study Summary
| Study Reference | Compound Tested | Viral Strain | Result |
|---|---|---|---|
| Benzothiazolyl-pyridine | H5N1 | High inhibition (93%) | |
| Triazolopyridine sulfonamides | SARS-CoV-2 | Significant activity noted |
These studies underscore the potential for developing effective antiviral therapies based on this compound's framework.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide, and how can reaction parameters be optimized?
- Methodology : Multi-step synthesis typically involves:
Pyrrolidinone core formation : Cyclization of γ-aminobutyric acid derivatives with 3-fluorophenyl substituents.
Sulfonamide coupling : Reaction of pyridine-3-sulfonyl chloride with the pyrrolidinone intermediate under basic conditions (e.g., triethylamine in DCM).
- Optimization : Key parameters include temperature (0–5°C for sulfonylation), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the molecular structure of this compound validated, and which analytical techniques are most reliable?
- Techniques :
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorophenyl substitution at N1, sulfonamide linkage).
- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error.
- X-ray crystallography : Resolves stereochemistry and torsion angles (critical for pyrrolidinone ring conformation) .
- Data Example :
| Parameter | Observed Value |
|---|---|
| H NMR (δ, ppm) | 8.72 (s, Py-H), 7.45–7.12 (m, Ar-H) |
| HRMS (m/z) | [M+H] 362.0952 (calc. 362.0958) |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (ICH guidelines):
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24h; analyze via HPLC for degradation products.
- Thermal stability : Heat at 40–60°C for 1 week; monitor via TGA/DSC for decomposition thresholds.
- Findings : Stable in neutral pH (degradation <5% at 25°C), but hydrolyzes under strongly acidic/basic conditions (sulfonamide bond cleavage) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluorophenyl group in target binding?
- Approach :
Analog synthesis : Replace 3-fluorophenyl with chloro-, methoxy-, or methyl-substituted phenyl groups.
Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Computational docking : Compare binding energies (AutoDock Vina) to identify steric/electronic effects of fluorine.
- Case Study : Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP pockets, increasing inhibitory potency by ~30% vs. non-fluorinated analogs .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Strategies :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.
- Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers.
- Proteomic profiling : Confirm target engagement via Western blot or CETSA (cellular thermal shift assay).
Q. What methodologies are recommended for studying metabolic stability and CYP450 interactions?
- Protocols :
- Liver microsomal assays : Incubate with human liver microsomes (HLM) + NADPH; quantify parent compound via LC-MS/MS.
- CYP inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/non-competitive inhibition.
- Data :
| Parameter | Result |
|---|---|
| Half-life (HLM) | 45 min |
| CYP3A4 inhibition (%) | 22% at 10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
